Ethyl 1H-indole-6-carboxylate

Lipophilicity ADME Drug Design

Select Ethyl 1H-indole-6-carboxylate (CAS 50820-64-9) to ensure precise SAR and metabolic profile outcomes. Its distinct 6-position ethyl ester provides a critical balance of lipophilicity (LogP ~2.3-2.6) and stability over methyl esters, enabling orthogonal deprotection strategies and N-alkylation without premature cleavage. Essential for teams developing indole-based Mcl-1 inhibitors. Avoid synthesis failure and scale-up issues.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 50820-64-9
Cat. No. B1355160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H-indole-6-carboxylate
CAS50820-64-9
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=C1)C=CN2
InChIInChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3
InChIKeyMHAKZTRHBLCYKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1H-Indole-6-Carboxylate (CAS 50820-64-9) Core Identity and Physicochemical Baseline


Ethyl 1H-indole-6-carboxylate (CAS 50820-64-9) is a heterocyclic building block featuring an indole core substituted at the 6-position with an ethyl ester group. With a molecular weight of 189.21 g/mol (C11H11NO2), it exists as a solid at room temperature (melting point: 75-79°C) and exhibits moderate lipophilicity (LogP: 2.34-2.65) . This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of indole-based therapeutics targeting apoptosis regulation and kinase inhibition pathways . Its commercial availability in high purity (≥95%) positions it as a reliable starting material for structure-activity relationship (SAR) exploration and lead optimization .

Why Ethyl 1H-Indole-6-Carboxylate Cannot Be Substituted with Indole-5/7-Carboxylates or Alternative Esters


The substitution pattern and ester identity of indole carboxylates critically determine physicochemical properties, reactivity, and biological outcomes. Positional isomers (e.g., indole-5-carboxylate) exhibit altered electronic distribution and steric hindrance, leading to divergent binding affinities and metabolic profiles [1]. Among ester variants, the ethyl group confers a distinct balance of lipophilicity and stability: methyl esters are more susceptible to nucleophilic cleavage, while the parent carboxylic acid is highly polar and prone to dimerization [2]. For procurement decisions, selecting the correct regioisomer and ester is essential; a generic substitution without comparative data risks synthetic failure, altered pharmacokinetics, or reduced target engagement.

Quantitative Comparative Evidence: Ethyl 1H-Indole-6-Carboxylate vs. Closest Analogs


Lipophilicity (LogP) Drives Membrane Permeability and Bioavailability Differentiation

Ethyl 1H-indole-6-carboxylate exhibits a LogP value of 2.34-2.65, which is approximately 0.4-0.7 units higher than its methyl ester analog (LogP: 1.95) and 0.5-0.8 units higher than the parent carboxylic acid (LogP: 1.87) . This increased lipophilicity enhances passive membrane diffusion and is within the optimal range (LogP 2-3) for oral bioavailability in drug candidates [1].

Lipophilicity ADME Drug Design Indole Carboxylates

Enhanced Stability Against Nucleophilic Cleavage Enables Orthogonal Protection Strategies

In nucleophilic acyl substitution reactions, methyl esters are selectively cleaved by sodium cyanide in hexamethylphosphoric triamide (HMPT) while ethyl esters remain intact. The reported yield for selective cleavage of methyl esters in the presence of ethyl esters is approximately 80% [1]. This differential reactivity allows for orthogonal protection/deprotection schemes in complex molecule synthesis where both ester types are present.

Ester Stability Orthogonal Protection Synthetic Methodology Nucleophilic Cleavage

Distinct Thermal and Physical Handling Profile Facilitates Downstream Processing

Ethyl 1H-indole-6-carboxylate melts at 75-79°C, making it a low-melting solid that is easily handled and dissolved at ambient temperatures . In contrast, the parent indole-6-carboxylic acid exhibits a significantly higher melting point of 243-244°C (or 258-259°C depending on source), which can complicate formulation and require more aggressive dissolution conditions .

Melting Point Solid Form Process Chemistry Handling

Validated Synthetic Utility in Mcl-1 Apoptosis Inhibitor Development

Ethyl 1H-indole-6-carboxylate is explicitly employed as a key reactant in the synthesis of N-substituted indole derivatives that act as novel Mcl-1 (Myeloid cell leukemia-1) inhibitors [1]. Mcl-1 is an anti-apoptotic protein overexpressed in many cancers, and its inhibition is a validated therapeutic strategy. While methyl indole-6-carboxylate or the free acid could theoretically serve as starting materials, the ethyl ester's specific reactivity and solubility profile make it the preferred building block for generating the diverse N-substituted analogs described in the literature.

Mcl-1 Inhibitors Apoptosis Cancer Therapeutics Medicinal Chemistry

Validated Application Scenarios for Ethyl 1H-Indole-6-Carboxylate Based on Comparative Evidence


Medicinal Chemistry: Mcl-1 Inhibitor Lead Optimization

Teams developing apoptosis-modulating therapeutics can utilize ethyl 1H-indole-6-carboxylate as a direct precursor to N-substituted indole Mcl-1 inhibitors, a class of anti-cancer agents targeting the intrinsic apoptotic pathway . The ethyl ester's favorable LogP (~2.3-2.6) supports acceptable membrane permeability, while its stability under basic conditions allows for diverse N-alkylation and acylation reactions without premature ester cleavage [1].

Synthetic Methodology: Orthogonal Protection Strategies

In complex molecule synthesis requiring selective ester deprotection, ethyl 1H-indole-6-carboxylate offers a strategic advantage over methyl esters. The documented resistance of ethyl esters to NaCN/HMPT-mediated cleavage (~80% selective for methyl over ethyl) enables chemists to design orthogonal protection schemes where the ethyl ester remains intact while methyl esters are removed, streamlining multi-step routes to advanced intermediates [2].

Process Chemistry: Favorable Handling and Downstream Processing

Industrial and kilo-lab operations benefit from the low melting point (75-79°C) of ethyl 1H-indole-6-carboxylate, which facilitates dissolution in common organic solvents at ambient temperature and simplifies crystallization workflows . In contrast, the high-melting indole-6-carboxylic acid (243-259°C) requires more aggressive conditions, potentially leading to decomposition or increased energy costs in scale-up .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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